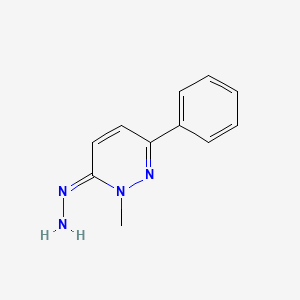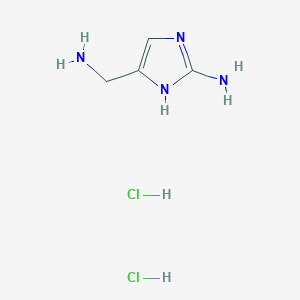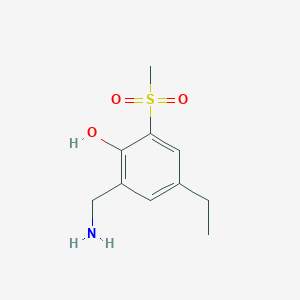
2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methylsulfonyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol typically involves multi-step organic reactions. One common method involves the alkylation of a phenol derivative followed by sulfonation and amination reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often prioritize cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, the compound can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar in structure but lacks the ethyl and methylsulfonyl groups.
4-Ethylphenol: Contains the ethyl group but lacks the aminomethyl and methylsulfonyl groups.
6-Methylsulfonylphenol: Contains the methylsulfonyl group but lacks the aminomethyl and ethyl groups.
Uniqueness
2-(Aminomethyl)-4-ethyl-6-(methylsulfonyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-(aminomethyl)-4-ethyl-6-methylsulfonylphenol |
InChI |
InChI=1S/C10H15NO3S/c1-3-7-4-8(6-11)10(12)9(5-7)15(2,13)14/h4-5,12H,3,6,11H2,1-2H3 |
InChI Key |
DWXJCYONBQAEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)S(=O)(=O)C)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine](/img/structure/B13795789.png)
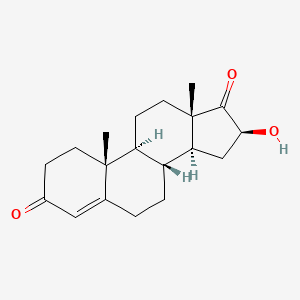
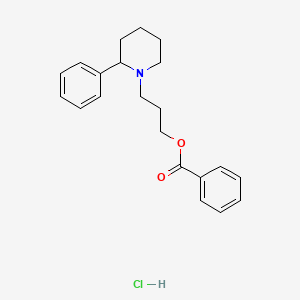
![Tricyclo[6.2.0.03,6]decane](/img/structure/B13795798.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)

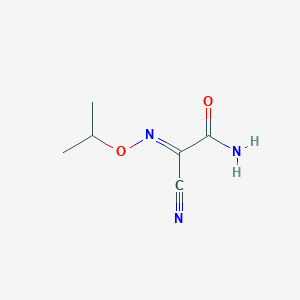
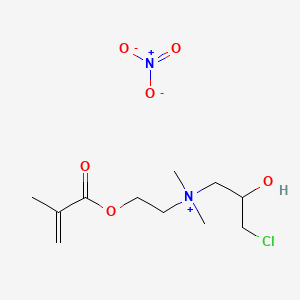
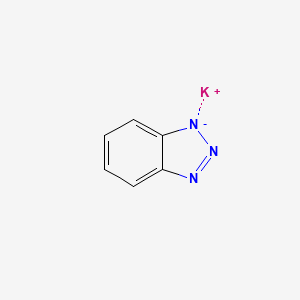
![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)
